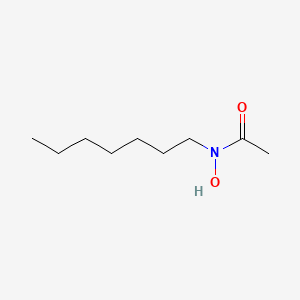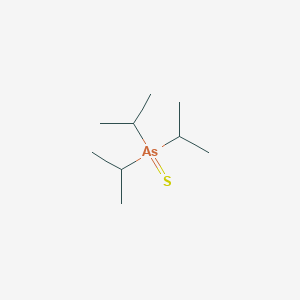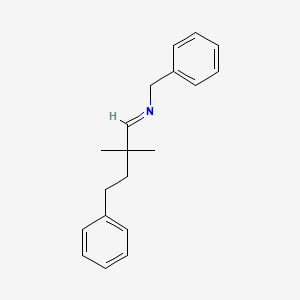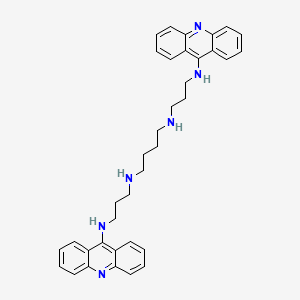![molecular formula C6H18MgSi2 B14601100 Magnesium bis[trimethylsilicate(1-)] CAS No. 61218-55-1](/img/structure/B14601100.png)
Magnesium bis[trimethylsilicate(1-)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis[trimethylsilicate(1-)] is an organometallic compound that features magnesium coordinated with two trimethylsilicate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bis[trimethylsilicate(1-)] can be synthesized through a straightforward one-pot synthesis involving the reaction of magnesium with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of magnesium bis[trimethylsilicate(1-)] often involves large-scale Grignard reactions. Magnesium turnings are reacted with trimethylsilyl chloride in anhydrous conditions to yield the desired product. The reaction is usually carried out in a controlled environment to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis[trimethylsilicate(1-)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and trimethylsilyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilicate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis[trimethylsilicate(1-)] include halogens, acids, and other electrophiles. Typical reaction conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving magnesium bis[trimethylsilicate(1-)] include magnesium salts, trimethylsilyl derivatives, and various organometallic compounds .
Aplicaciones Científicas De Investigación
Magnesium bis[trimethylsilicate(1-)] has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and composites.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies:
Mecanismo De Acción
The mechanism of action of magnesium bis[trimethylsilicate(1-)] involves its ability to donate and accept electrons, making it a versatile reagent in organic synthesis. The trimethylsilicate groups provide steric protection, allowing for selective reactions at the magnesium center. This compound can interact with various molecular targets, including electrophiles and nucleophiles, facilitating a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bis(trifluoromethanesulfonimide): This compound is also a strong magnesium Lewis acid used in organic synthesis and catalysis.
Trimethylsilyl chloride: A common reagent used for introducing trimethylsilyl groups into organic molecules.
Uniqueness
Magnesium bis[trimethylsilicate(1-)] is unique due to its dual functionality, combining the reactivity of magnesium with the protective and stabilizing effects of trimethylsilicate groups. This makes it particularly useful in reactions requiring high selectivity and stability .
Propiedades
Número CAS |
61218-55-1 |
|---|---|
Fórmula molecular |
C6H18MgSi2 |
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
magnesium;trimethylsilanide |
InChI |
InChI=1S/2C3H9Si.Mg/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2 |
Clave InChI |
BFRJXURCBYWDDT-UHFFFAOYSA-N |
SMILES canónico |
C[Si-](C)C.C[Si-](C)C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)

![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)


